molecular formula C8H3FN2O4 B8476831 5-Fluoro-6-nitro-2,3-dihydro-1H-isoindole-1,3-dione

5-Fluoro-6-nitro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B8476831
M. Wt: 210.12 g/mol
InChI Key: GHGYFSKFQCRTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C8H3FN2O4 and its molecular weight is 210.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H3FN2O4

Molecular Weight

210.12 g/mol

IUPAC Name

5-fluoro-6-nitroisoindole-1,3-dione

InChI

InChI=1S/C8H3FN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13)

InChI Key

GHGYFSKFQCRTOP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)C(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 753 mmol fuming nitric acid at 0° C. was added dropwise 150 ml 20% oleum. 150.6 mmol 5-fluoro-isoindole-1,3-dione was then added portionwise and the resulting suspension was allowed to warm to room temperature over 4 hours and then stirred for a further 16 h at room temperature and finally was heated at 50° C. for 3 h. The reaction mixture was poured onto ice and the resulting mixture was filtered and the filter cake dried in vacuo to afford the title compound as a yellow solid (68% yield). MS (m/e): 209.1 ([M−H]−, 100%).
Quantity
753 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150.6 mmol
Type
reactant
Reaction Step Two
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.